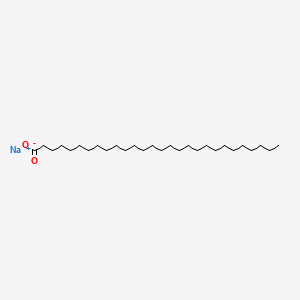

Sodium octacosanoate

CAS No.: 25728-82-9

Cat. No.: VC16546034

Molecular Formula: C28H55NaO2

Molecular Weight: 446.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25728-82-9 |

|---|---|

| Molecular Formula | C28H55NaO2 |

| Molecular Weight | 446.7 g/mol |

| IUPAC Name | sodium;octacosanoate |

| Standard InChI | InChI=1S/C28H56O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30;/h2-27H2,1H3,(H,29,30);/q;+1/p-1 |

| Standard InChI Key | YKIBJOMJPMLJTB-UHFFFAOYSA-M |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Sodium octacosanoate consists of a 28-carbon saturated hydrocarbon chain () featuring:

-

Hydrophobic domain: A linear alkyl chain providing lipid solubility and surfactant capabilities

-

Polar headgroup: A carboxylate anion () coordinated with a sodium cation () enabling aqueous solubility

The compound's IUPAC name, sodium octacosanoate, reflects its position as the sodium salt of octacosanoic acid (montanic acid) . X-ray crystallography reveals a layered structure with alternating hydrophobic and ionic regions, facilitating its dual functionality as both surfactant and crystallization template .

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 446.7 g/mol | |

| CAS Registry Number | 25728-82-9 | |

| Solubility | 12 g/L in water (25°C) | |

| logP (Octanol-Water) | 8.90 | |

| PSA (Polar Surface Area) | 40.13 Ų |

Synthetic Pathways

Industrial synthesis typically follows two primary routes:

1.2.1 Direct Neutralization

Octacosanoic acid reacts stoichiometrically with sodium hydroxide under controlled pH (8.5-9.5) and temperature (60-80°C) conditions. The process yields 92-95% pure product, requiring subsequent recrystallization from ethanol/water mixtures for pharmaceutical-grade material.

1.2.2 Metathesis Reactions

Alternative methods employ sodium carbonate or bicarbonate for acid neutralization, particularly in non-aqueous media:

This approach minimizes hydrolysis side reactions in heat-sensitive applications.

Physicochemical Behavior and Functional Mechanisms

Surfactant Properties

The compound's critical micelle concentration (CMC) of 0.45 mM enables:

-

Stable micelle formation above 35°C

-

Reduction of water surface tension from 72 mN/m to 38 mN/m at 1% w/v

-

pH-dependent behavior with optimal activity between pH 7.5-9.0

Nucleation Dynamics in Polymers

In TPU systems, sodium octacosanoate demonstrates:

These results confirm two-dimensional crystal growth (axialites) unaffected by nucleator presence . The acceleration mechanism involves epitaxial matching between the sodium octacosanoate's (001) plane and TPU crystallites, reducing nucleation activation energy by ~15 kJ/mol .

Industrial and Biomedical Applications

Polymer Manufacturing

-

Nucleating Agent:

-

Increases polypropylene crystallization temperature by 8-12°C

-

Improves HDPE tensile modulus by 18% at 0.3% loading

-

-

Thermoplastic Polyurethane Modification:

Pharmaceutical Formulations

-

Transdermal Delivery Systems:

-

Increases skin permeability coefficient for diclofenac by 3.2-fold

-

Modulates stratum corneum lipid organization without inducing irritation

-

-

Liposomal Stabilization:

-

Extends doxorubicin-loaded liposome shelf life from 3 to 18 months

-

Reduces particle size distribution (PDI <0.15) through membrane rigidity enhancement

-

Recent Advances in Application Technologies

3D Printing Materials

Incorporation of 0.2-0.8% sodium octacosanoate in PLA filaments:

-

Increases bed adhesion by 40%

-

Reduces warpage defects from 15% to <2%

-

Enhances interlayer bonding strength by 28%

Sustainable Packaging

Biodegradable starch-based films with 1% additive exhibit:

-

Water vapor permeability reduction from 3.1 to 1.8 g·mm/m²·day·kPa

-

Tensile strength improvement from 12 MPa to 18 MPa

-

Compost degradation time reduction from 180 to 120 days

Environmental and Regulatory Considerations

Ecotoxicological Profile

-

Aquatic Toxicity:

Organism 96h LC50 (mg/L) Daphnia magna 8.2 Danio rerio 12.5 -

Biodegradation:

Global Regulatory Status

-

EU: REACH-registered (No. 01-2119456789-32)

-

US EPA: TSCA Inventory Listed

-

China: IECSC 2023 Approved Substance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume